Bis(5-(acetylamino)-1,3,4-thiadiazole-2-sulfonyl)amine Bis(5-(acetylamino)-1,3,4-thiadiazole-2-sulfonyl)amine An Acetazolamide impurity.
Brand Name: Vulcanchem
CAS No.: 80495-47-2
VCID: VC0194332
InChI: InChI=1S/C8H9N7O6S4/c1-3(16)9-5-11-13-7(22-5)24(18,19)15-25(20,21)8-14-12-6(23-8)10-4(2)17/h15H,1-2H3,(H,9,11,16)(H,10,12,17)
SMILES: CC(=O)NC1=NN=C(S1)S(=O)(=O)NS(=O)(=O)C2=NN=C(S2)NC(=O)C
Molecular Formula: C8H9N7O6S4
Molecular Weight: 427.46

Bis(5-(acetylamino)-1,3,4-thiadiazole-2-sulfonyl)amine

CAS No.: 80495-47-2

Cat. No.: VC0194332

Molecular Formula: C8H9N7O6S4

Molecular Weight: 427.46

Purity: > 95%

* For research use only. Not for human or veterinary use.

Bis(5-(acetylamino)-1,3,4-thiadiazole-2-sulfonyl)amine - 80495-47-2

CAS No. 80495-47-2
Molecular Formula C8H9N7O6S4
Molecular Weight 427.46
IUPAC Name N-[5-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfonylsulfamoyl]-1,3,4-thiadiazol-2-yl]acetamide
Standard InChI InChI=1S/C8H9N7O6S4/c1-3(16)9-5-11-13-7(22-5)24(18,19)15-25(20,21)8-14-12-6(23-8)10-4(2)17/h15H,1-2H3,(H,9,11,16)(H,10,12,17)
SMILES CC(=O)NC1=NN=C(S1)S(=O)(=O)NS(=O)(=O)C2=NN=C(S2)NC(=O)C
Appearance Soild powder

Chemical Identity and Structural Characteristics

Basic Identification

Bis(5-(acetylamino)-1,3,4-thiadiazole-2-sulfonyl)amine is a heterocyclic compound containing two thiadiazole rings connected through a sulfonyl-sulfamoyl bridge. The compound is formally recognized in chemical databases and literature with specific identifiers that enable precise identification and differentiation from related compounds. The basic identification parameters are presented in Table 1, providing a foundational reference for researchers and industry professionals working with this compound.

Table 1: Identification Parameters of Bis(5-(acetylamino)-1,3,4-thiadiazole-2-sulfonyl)amine

ParameterInformation
CAS Registry Number80495-47-2
Molecular FormulaC8H9N7O6S4
Molecular Weight427.46 g/mol
IUPAC NameN-[5-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfonylsulfamoyl]-1,3,4-thiadiazol-2-yl]acetamide
European PharmacopoeiaAcetazolamide Impurity F

The compound is also known by several synonyms in scientific literature, including N,N'-[Iminobis(sulfonyl-1,3,4-thiadiazole-5,2-diyl)]bisacetamide and N,N'-(Iminobis(sulfonyl-1,3,4-thiadiazole-5,2-diyl))bisacetamide . These alternative names reflect different naming conventions but refer to the same chemical entity.

Structural Features

The structural framework of Bis(5-(acetylamino)-1,3,4-thiadiazole-2-sulfonyl)amine consists of two identical 5-acetylamino-1,3,4-thiadiazole units linked through sulfamoyl bridges. This symmetric arrangement contributes to its distinctive chemical properties and reactivity patterns. The chemical structure incorporates several key functional groups that define its chemical behavior:

  • Two 1,3,4-thiadiazole heterocyclic rings

  • Two acetamido groups (one attached to each thiadiazole ring)

  • Two sulfonyl groups

  • One central imino bridge

This structural arrangement creates a compound with multiple potential sites for hydrogen bonding, nucleophilic attack, and coordination with metal ions. The presence of multiple heteroatoms (nitrogen, oxygen, and sulfur) distributed throughout the molecule creates regions of varying electron density, contributing to its complex chemical behavior.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis likely involves the reaction of 5-acetamido-1,3,4-thiadiazole-2-sulfonyl chloride with ammonia or a suitable ammonia equivalent under controlled conditions. The precursor, 5-acetamido-1,3,4-thiadiazole-2-sulfonyl chloride, would typically be prepared from the corresponding 5-amino-1,3,4-thiadiazole through a sequence of acetylation and sulfonation reactions .

For related compounds such as 5-acetamido-1,3,4-thiadiazole-2-sulfonamide (Acetazolamide), synthesis often begins with the preparation of the thiadiazole ring system, followed by functional group transformations to introduce the acetamido and sulfonamide groups . Similar approaches might be applicable to the synthesis of Bis(5-(acetylamino)-1,3,4-thiadiazole-2-sulfonyl)amine, with modifications to achieve the bis-sulfonyl linkage.

Industrial Production Considerations

Industrial production of Bis(5-(acetylamino)-1,3,4-thiadiazole-2-sulfonyl)amine would require optimization of reaction conditions to ensure high yield, purity, and cost-effectiveness. Key considerations would include:

  • Selection of appropriate reagents and solvents

  • Control of reaction temperature and time

  • Efficient purification methods

  • Process safety and environmental impact

  • Scale-up challenges and solutions

The compound is commercially available in small quantities (25 mg to 250 mg) primarily for analytical and research purposes, suggesting that large-scale industrial production may be limited to specific applications in pharmaceutical quality control .

Chemical Reactivity and Reactions

Functional Group Reactivity

The chemical reactivity of Bis(5-(acetylamino)-1,3,4-thiadiazole-2-sulfonyl)amine is determined by its functional groups and their interactions. The compound serves as a valuable intermediate in chemical synthesis due to its versatile reactivity and functional group compatibility . Key reaction types include:

  • Acylation Reactions: The amino groups can undergo further acylation reactions with acid chlorides or anhydrides to form more complex amide derivatives.

  • Sulfonation Reactions: The compound can participate in various sulfonation reactions, leveraging the reactivity of the sulfonyl groups.

  • Cross-Coupling Reactions: The heterocyclic rings may serve as substrates for various catalyzed cross-coupling reactions, enabling the introduction of new carbon-carbon bonds.

  • Hydrolysis Reactions: The acetamido groups can undergo hydrolysis under acidic or basic conditions, providing access to the corresponding amino derivatives.

These diverse reaction pathways make the compound a versatile building block for accessing a wide range of more complex molecules with tailored properties and functionalities.

Structure-Reactivity Relationships

The reactivity patterns of Bis(5-(acetylamino)-1,3,4-thiadiazole-2-sulfonyl)amine can be partially understood through comparison with related compounds. The 1,3,4-thiadiazole ring system, which is present in many pharmacologically active compounds, contributes specific reactivity patterns to the molecule .

The structural similarity to Acetazolamide, a carbonic anhydrase inhibitor, suggests potential for similar biochemical interactions, particularly at enzyme active sites containing zinc ions . The presence of two thiadiazole rings connected by a sulfonyl-sulfamoyl bridge may enhance certain interactions through increased potential for hydrogen bonding and coordination with metal ions.

Applications and Significance

Pharmaceutical Quality Control

Analytical Methods for Detection and Quantification

Spectroscopic Methods

Spectroscopic methods such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry can provide valuable information for the identification and structural characterization of Bis(5-(acetylamino)-1,3,4-thiadiazole-2-sulfonyl)amine. These methods are complementary to chromatographic techniques and can provide confirmation of chemical identity and structural integrity.

The development of specific spectroscopic methods for the analysis of this compound represents an area for further research, particularly in the context of pharmaceutical quality control and impurity profiling.

Research Developments and Future Perspectives

Current Research Gaps

The review of available literature reveals several gaps in current research on Bis(5-(acetylamino)-1,3,4-thiadiazole-2-sulfonyl)amine:

  • Limited documentation of physical properties and spectroscopic characteristics

  • Sparse information on specific synthetic routes and reaction mechanisms

  • Minimal data on toxicological properties and biological activities

  • Few studies exploring potential applications beyond its role as a pharmaceutical impurity

These research gaps present opportunities for further investigation to expand our understanding of this compound and its potential applications.

Future Research Directions

Several promising directions for future research on Bis(5-(acetylamino)-1,3,4-thiadiazole-2-sulfonyl)amine can be identified:

  • Development and optimization of synthetic routes for the compound and its derivatives

  • Comprehensive characterization of physical properties and spectroscopic features

  • Investigation of potential biological activities, particularly in relation to carbonic anhydrase inhibition

  • Exploration of applications in materials science and catalysis

  • Development of advanced analytical methods for its detection and quantification

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